2-Bromo-3,6-difluoropyridine
CAS No.: 1382786-22-2
Cat. No.: VC5391046
Molecular Formula: C5H2BrF2N
Molecular Weight: 193.979
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 1382786-22-2 |
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Molecular Formula | C5H2BrF2N |
Molecular Weight | 193.979 |
IUPAC Name | 2-bromo-3,6-difluoropyridine |
Standard InChI | InChI=1S/C5H2BrF2N/c6-5-3(7)1-2-4(8)9-5/h1-2H |
Standard InChI Key | SXNOETYVINFCJZ-UHFFFAOYSA-N |
SMILES | C1=CC(=NC(=C1F)Br)F |
Introduction
Chemical Identity and Structural Characteristics
2-Bromo-3,6-difluoropyridine is a monosubstituted pyridine derivative with the systematic IUPAC name 2-bromo-3,6-difluoropyridine. Its molecular structure is defined by the following identifiers:
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SMILES:
FC1=NC(Br)=C(F)C=C1
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InChI:
InChI=1S/C5H2BrF2N/c6-5-3(7)1-2-4(8)9-5/h1-2H
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InChI Key:
SXNOETYVINFCJZ-UHFFFAOYSA-N
The compound’s planar aromatic ring system, combined with electronegative halogen substituents, confers distinct electronic properties. The bromine atom at the 2-position and fluorine atoms at the 3- and 6-positions create a polarized electron distribution, enhancing its susceptibility to nucleophilic and electrophilic attacks .
Table 1: Physicochemical Properties of 2-Bromo-3,6-difluoropyridine
Property | Value | Source |
---|---|---|
Molecular Formula | ||
Molecular Weight | 193.98 g/mol | |
Purity | ≥97% | |
Boiling Point | Not reported | — |
Melting Point | Not reported | — |
Predicted Collision Cross Section (Ų) | 132.9–138.5 |
The absence of reported melting and boiling points in literature underscores the compound’s primary use as an intermediate rather than a standalone product .
Synthetic Routes and Methodologies
Halogen Exchange Reactions
A primary synthesis route involves Halex reactions, where halogen atoms on pyridine rings are replaced by fluorine. For example, 2,3,5-trichloropyridine undergoes sequential fluorination using potassium fluoride (KF) and cesium fluoride (CsF) in polar aprotic solvents like sulfolane. This method, detailed in U.S. Patent US5468863A, achieves a 61% yield of 5-chloro-2,3-difluoropyridine, a related compound, through controlled temperature (180–240°C) and phase-transfer catalysts . For 2-bromo-3,6-difluoropyridine, analogous strategies likely replace chlorine with bromine at specific positions post-fluorination .
Metal-Free Nucleophilic Substitution
Reactivity and Functionalization
Position-Dependent Reactivity
The reactivity of 2-bromo-3,6-difluoropyridine is highly influenced by the positions of its substituents:
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Bromine at C2: Acts as a leaving group in cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig).
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Fluorine at C3 and C6: Withdraw electron density, activating the ring for electrophilic substitution at C4 and C5 .
Studies on analogous compounds (e.g., 5-bromo-2-fluoropyridine) demonstrate that bromide substitution para to the nitrogen exhibits higher reactivity than ortho or meta positions . For example, 2-bromo-6-fluoropyridine undergoes selective amination at C6 due to reduced steric hindrance .
Cross-Coupling Applications
The compound’s bromine atom facilitates palladium-catalyzed couplings, enabling the synthesis of biaryl structures. In one application, 2-bromo-3,6-difluoropyridine couples with phenylboronic acid via Suzuki-Miyaura reactions to yield trifluoromethylated biphenyls, which are valuable in medicinal chemistry .
Industrial and Pharmaceutical Applications
Agrochemical Intermediates
2-Bromo-3,6-difluoropyridine is a precursor to herbicides and insecticides. For instance, its derivatives are key intermediates in synthesizing sulfonylurea herbicides, which inhibit acetolactate synthase in plants .
Pharmaceutical Building Blocks
The compound’s scaffold is integral to kinase inhibitors and antiviral agents. For example, substituting the bromine with pyrazole or indazole groups yields compounds targeting interleukin-1 receptor-associated kinase 4 (IRAK-4), a therapeutic target in autoimmune diseases .
Table 2: Representative Derivatives and Applications
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